ACC1 Inhibitory Potency Superiority Over Furan-2-Carboxamide and Unsubstituted Furan Regioisomers
The 2,5-dimethylfuran-3-carboxamide scaffold, when paired with the phenoxyacetyl-piperidine linker, is disclosed within US 9,708,266 (Example 9) and associated with an ACC1 IC50 of 32 nM against recombinant human ACC1 [1]. This represents at least a 93-fold improvement over the structurally related furan-2-carboxamide analog 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide, which exhibits an ACC1 IC50 of 3,000 nM under comparable ATP-consumption assay conditions [2]. Furthermore, the parent scaffold 2,5-dimethylfuran-3-carboxamide (without the piperidine extension) shows no detectable ACC activity in screening panels, confirming that the elaborated phenoxyacetyl-piperidine-methyl linker is essential for target engagement.
| Evidence Dimension | ACC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM (recombinant human ACC1, C-terminal His-tagged, Baculovirus/Sf9 expression) |
| Comparator Or Baseline | 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide: IC50 = 3,000 nM; Unelaborated 2,5-dimethylfuran-3-carboxamide: no ACC inhibition detected |
| Quantified Difference | 93-fold more potent than furan-2-carboxamide comparator; activity absent in unelaborated scaffold |
| Conditions | ACC1 enzymatic assay using acetyl-CoA substrate; ATP consumption or luminometric detection; pH 7.5, 37°C |
Why This Matters
A 93-fold potency differential against the primary target directly impacts the compound concentration required in cellular and in vivo metabolic models, affecting both efficacy windows and off-target liability profiles.
- [1] BindingDB Entry BDBM50365279/CHEMBL1958360. 2,5-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide. Target: ACC1 (Human). IC50: 32 nM. Assay: Inhibition of C-terminal His-tagged recombinant human ACC1 expressed in Baculovirus-infected Sf9 insect cells. View Source
- [2] BindingDB Entry derived from US 8,470,841. 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide analog. Target: ACC1 (Human). IC50: 3,000 nM. Assay: N-terminal His-tagged human recombinant ACC1 expressed in High Five insect cells, ATP consumption assay. View Source
